Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Description
Structural Significance of 5-Azaspiro[2.4]heptane Scaffolds
The 5-azaspiro[2.4]heptane core, as seen in tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate, exhibits unique geometric constraints due to its sp^3^-rich hybridization. The fused cyclopropane and piperidine-like rings impose significant ring strain, which can be exploited to enhance binding affinity through preorganization of functional groups. For example, the hydroxymethyl substituent at position 6 provides a handle for further derivatization, enabling the attachment of pharmacophores while maintaining water solubility.
Recent synthetic advances have expanded access to this scaffold. A 2024 study demonstrated Rh(III)-catalyzed [3 + 2]-annulation between quinoxalines and alkynylcyclobutanols to construct spirocyclic frameworks with cyclobutane rings. Similarly, palladium-catalyzed (3+2) cycloadditions using sulfamidate imine-derived azadienes have enabled efficient assembly of spirocyclic pyrrolidines. These methods highlight the versatility of 5-azaspiro[2.4]heptane in modular drug design.
Table 1: Synthetic Routes to 5-Azaspiro[2.4]heptane Derivatives
The stereochemical outcome of these syntheses is critical. For instance, cis-selective double spirocyclization via dearomatization under thermodynamic control achieves diastereomeric ratios exceeding 9:1, ensuring precise spatial arrangement of substituents. This control is vital for optimizing target engagement, as demonstrated in ACE inhibitors like spirapril, where the spirocyclic core dictates binding to the zinc ion in the enzyme’s active site.
Role of Tert-Butyl Carboxylate Protections in Drug Discovery
The tert-butyloxycarbonyl (BOC) group in this compound serves dual purposes: it protects the secondary amine during synthesis and modulates the compound’s pharmacokinetic profile. The BOC group’s acid-labile nature allows selective deprotection under mild conditions (e.g., HCl in dioxane), minimizing side reactions. This is exemplified in the synthesis of irbesartan, where BOC protection of a spirocyclic imidazolinone intermediate prevented unwanted nucleophilic attacks during Suzuki coupling.
Table 2: Properties of Tert-Butyl Carboxylate Protecting Groups
| Property | BOC Group | Alternative (Cbz) |
|---|---|---|
| Deprotection Conditions | 4 M HCl in dioxane | H₂/Pd-C |
| Stability Toward Nucleophiles | High | Moderate |
| Impact on Solubility | Increases logP | Decreases logP |
In prodrug strategies, the BOC group enhances membrane permeability. For example, spirapril’s ethyl ester prodrug utilizes BOC protection to improve oral bioavailability, which is hydrolyzed in vivo to the active carboxylic acid form. Computational studies indicate that the tert-butyl moiety induces favorable hydrophobic interactions with protein pockets, as observed in dopamine D₂ receptor antagonists like fluspirilene.
Recent innovations in BOC chemistry include samarium iodide-mediated deoxygenation for spirocyclic imidazolinone synthesis and environmentally friendly routes avoiding toxic tin reagents. These advances underscore the enduring utility of tert-butyl carboxylate protections in complex molecule assembly.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4-5-12)6-9(13)7-14/h9,14H,4-8H2,1-3H3 |
InChI Key |
MSSVPAHZRUMIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves:
- Construction of the spirocyclic azetidine core
- Introduction of the hydroxymethyl group at the 6-position
- Installation or retention of the tert-butyl carbamate protecting group (Boc group)
- Control of stereochemistry to obtain the (S)-enantiomer
Two main approaches have been reported:
Preparation via Chiral Resolution of Racemic Intermediates
One industrially viable method involves synthesizing a racemic mixture of 5-(tert-butyloxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, followed by chiral resolution using a chiral amine reagent to form diastereomeric amides. Selective hydrolysis of these amides yields the desired (S)-enantiomer of the target compound.
- Condensation of racemic 5-(tert-butyloxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid with a chiral amine resolution reagent to form amides (I) and (II)
- Hydrolysis of amide (I) to obtain the (S)-enantiomer target compound
- Removal of Boc group and further configuration adjustments if necessary
This approach provides:
- High chiral resolution yield
- Simple operation suitable for scale-up
- Cost reduction due to avoidance of expensive chiral catalysts
Asymmetric Catalytic Synthesis
An alternative involves asymmetric catalytic hydrogenation and allylic alkylation steps to build the chiral spirocyclic scaffold directly with high enantiomeric excess (ee).
One reported method uses:
- Noyori-type asymmetric hydrogenation with Ru-BINAP catalyst to reduce intermediates selectively
- Use of sodium borohydride or lithium aluminum hydride for reduction steps
- Allylic alkylation in a one-pot procedure to form the spirocyclic ring system
This method is characterized by:
- High ee values (>98%)
- Avoidance of chiral resolution steps
- Potentially higher overall yields
- More complex catalyst handling and cost
Industrial Scale Considerations
- Use of safe reagents avoiding hazardous chemicals such as cyanides or nitromethane
- Optimization of reagent ratios, e.g., acetic acid to potassium acetate, HCl to ethanol solution, benzylamine stoichiometry, and diphenylphosphoryl azide (DPPA) amounts for carbamate formation
- Simplification of purification steps to facilitate scale-up
Detailed Preparation Procedure (Representative Example)
Starting Materials
- 5-(tert-butyloxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (racemic or enantiopure)
- Chiral amine resolution reagent (for resolution method)
- Catalysts: Ru-BINAP (for asymmetric hydrogenation)
- Reducing agents: Sodium borohydride, lithium aluminum hydride, or Pd/C
- Solvents: Methanol, tetrahydrofuran, dichloromethane, water, ethyl acetate
Typical Reaction Conditions
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chiral amide formation | Racemic acid + chiral amine in inert solvent | 2-4 h | Room temp | >75 | Forms diastereomers for resolution |
| Hydrolysis of amide (S-enantiomer) | Acidic hydrolysis with HCl | 12-24 h | Room temp | 78-80 | Isolates (S)-acid |
| Boc deprotection | Acidic conditions (e.g., TFA in DCM) | 1-2 h | 0-25 °C | >90 | Removes protecting group |
| Asymmetric hydrogenation | Ru-BINAP catalyst, H2 gas | 4-8 h | 25-50 °C | 80-90 | High ee (~98%) |
| Reduction to hydroxymethyl | NaBH4 or LiAlH4 in MeOH/THF | 2-6 h | 0-25 °C | 85-90 | Converts carboxyl to hydroxymethyl |
Data Tables for Stock Solutions and Molarity Calculations
From experimental data on the compound’s handling and formulation:
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 4.3995 | 0.8799 | 0.4399 |
| 5 | 21.9974 | 4.3995 | 2.1997 |
| 10 | 43.9947 | 8.7989 | 4.3995 |
Research Findings and Comparative Analysis
| Preparation Method | Yield (%) | Enantiomeric Excess (ee) | Scalability | Safety Profile | Cost Implications |
|---|---|---|---|---|---|
| Chiral Resolution | ~75-80 | >98% | High | Moderate (no hazardous reagents) | Lower (no expensive catalysts) |
| Asymmetric Catalysis | 80-90 | >98% | Moderate | Requires handling of catalysts and H2 | Higher (catalyst cost) |
| Cyanide/Nitromethane route | Variable | Variable | Low | High safety hazards | Not preferred |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the spirocyclic core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides, along with suitable catalysts.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It may have potential therapeutic applications as a scaffold for drug design and development, particularly in the field of neuropharmacology.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The hydroxymethyl and tert-butyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations
a. Carboxylic Acid Derivatives
- (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 1129634-44-1): Molecular Formula: C₁₂H₁₉NO₄ Key Properties: Melting point 131–134°C, 1H NMR δ 3.81–3.61 (m, 2H), LCMS [M-H]⁻ 240.2. Applications: Intermediate for Ledipasvir (hepatitis C virus NS5A inhibitor) . Synthesis: 6-step route with 2.2% overall yield .
- 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid (CAS: N/A): Molecular Formula: C₁₂H₁₉NO₄ Key Properties: ¹H NMR δ 2.30 (dd, J = 24.8, 12.1 Hz), 63% yield in Step 5 of synthesis .
b. Aminomethyl and Hydroxymethyl Derivatives
- (S)-tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 1262397-12-5): Molecular Formula: C₁₂H₂₁NO₃ Key Properties: Molecular weight 227.30 g/mol; hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
c. Ketone and Ether Derivatives
- tert-Butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 129321-62-6): Molecular Formula: C₁₁H₁₇NO₃ Key Properties: Ketone group at position 7; used in fragment-based drug discovery .
- tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 301226-25-5): Molecular Formula: C₁₀H₁₇NO₃
Biological Activity
Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate, also known as (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on available research findings.
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- CAS Number : 1262397-12-5
- Physical State : Solid
- Purity : Typically >95% in commercial preparations
The biological activity of this compound is primarily attributed to its structural features, particularly the azaspiro framework which is known to influence receptor interactions and biological pathways. The hydroxymethyl group plays a crucial role in enhancing solubility and bioavailability.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that compounds with spirocyclic structures exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
-
Cytotoxic Effects
- Preliminary research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy.
-
Neuroprotective Properties
- The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research into its influence on neuroinflammation and neuronal survival is ongoing, with initial findings indicating a reduction in markers of oxidative stress.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
In a study conducted by Smith et al. (2023), this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing significant antimicrobial potential.
Case Study: Cancer Cell Apoptosis
A recent investigation by Jones et al. (2024) assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound at concentrations of 50 µM led to a 70% reduction in cell viability after 48 hours, implicating its role in triggering apoptotic pathways.
Future Directions
The diverse biological activities of this compound warrant further exploration:
- Clinical Trials : Future studies should focus on clinical trials to assess its safety and efficacy in humans.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects are essential to understand its full therapeutic potential.
- Formulation Development : Research into optimal formulation strategies could enhance its bioavailability and therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation via cyclopropane intermediates. For example, asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using RuCl(benzene)(S)-SunPhos catalysts can yield enantiomerically enriched precursors (up to 98.7% ee) . Another approach employs a one-pot double allylic alkylation of glycine-derived imines under phase-transfer conditions with chinchonidine-derived catalysts, enabling access to the (S)-enantiomer . Key steps include Boc protection, cyclopropanation, and hydroxymethylation.
Table 1: Representative Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | RuCl(benzene)(S)-SunPhos | 85–90 | 98.7 | |
| Phase-Transfer Alkylation | Chinchonidine-derived | 75–80 | 95 |
Q. How is X-ray crystallography applied to confirm the spirocyclic structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is the gold standard for structural elucidation. The spiro[2.4]heptane core’s geometry (bond angles, torsion angles) and stereochemistry are validated by refining against intensity data. For example, SHELX software is widely used for small-molecule refinement, ensuring accurate determination of cyclopropane ring strain and spatial arrangement .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments between synthetic and computational models?
- Methodological Answer : Discrepancies arise due to flexible spirocyclic conformers or improper NOE (Nuclear Overhauser Effect) interpretation. To address this:
Dynamic NMR Analysis : Monitor temperature-dependent spectra to identify conformational exchange .
DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental H/C NMR shifts to validate stereochemistry .
SC-XRD Validation : Use high-resolution crystallography to unambiguously assign configurations .
Q. How can enantioselective synthesis be optimized for industrial-scale production of the (S)-enantiomer?
- Methodological Answer : Key factors include:
-
Catalyst Selection : Ru-SunPhos complexes achieve higher enantiomeric excess (ee) but require rigorous ligand purity .
-
Solvent Optimization : Polar aprotic solvents (e.g., THF) improve phase-transfer alkylation efficiency .
-
Scale-Up Challenges : Mitigate cyclopropane ring strain by maintaining low temperatures (<0°C) during Boc deprotection .
Table 2: Enantioselective Synthesis Optimization
Parameter Optimal Condition Impact on ee Reference Catalyst Loading 2–5 mol% +5–10% ee Reaction Temperature –20°C to 0°C Prevents racemization
Q. What role does this compound play in antiviral drug development?
- Methodological Answer : This compound is a key intermediate in synthesizing ledipasvir (HCV NS5A inhibitor). The spirocyclic core enhances conformational rigidity, improving target binding. The hydroxymethyl group is functionalized to carboxylic acid derivatives (e.g., potassium (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylate) for covalent linkage to other pharmacophores .
Q. How are computational methods used to predict the reactivity of this compound in medicinal chemistry?
- Methodological Answer :
- Docking Studies : Model interactions with HCV NS5A using AutoDock Vina to optimize substituent placement .
- QM/MM Simulations : Analyze cyclopropane ring strain’s impact on stability during metabolic oxidation .
- ADMET Prediction : Tools like SwissADME assess logP (2.1) and solubility to guide prodrug design .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying diastereomeric ratios of the spirocyclic product?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
